molecular formula C13H14N4O3S B402886 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B402886
M. Wt: 306.34g/mol
InChI Key: MHHGMULXFMEBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Nitro-Phenyl Group: The nitro-phenyl group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid.

    Attachment of the Propionamide Moiety: The propionamide group can be attached via amide bond formation using reagents such as carbodiimides or acyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Chlorine gas, sulfuric acid.

Major Products

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-[5-(4-amino-phenyl)-[1,3,4]thiadiazol-2-yl]-propionamide: Similar structure but with an amino group instead of a nitro group.

    2,2-Dimethyl-N-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl]-propionamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide imparts unique chemical and biological properties, making it distinct from its analogs

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34g/mol

IUPAC Name

2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H14N4O3S/c1-13(2,3)11(18)14-12-16-15-10(21-12)8-4-6-9(7-5-8)17(19)20/h4-7H,1-3H3,(H,14,16,18)

InChI Key

MHHGMULXFMEBHA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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